4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-11H,1-5H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEXZTFCZYULFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357443 | |
| Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-86-5 | |
| Record name | 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Pharmacological Applications of 4 4 Cyclohexylphenyl 1,3 Thiazol 2 Amine and Structural Analogs
Antineoplastic and Antiproliferative Potentials
Inhibition of Cancer Cell Proliferation and Viability
Structural analogs based on the 2-aminothiazole (B372263) core have demonstrated potent and selective inhibitory activity against a wide array of human cancer cell lines. nih.gov The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC₅₀), with several derivatives exhibiting activity in the nanomolar to low micromolar range. nih.govnih.gov For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity, with the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showing significant potency, with IC₅₀ values between 0.36 and 0.86 μM across three different cancer cell lines. nih.gov Similarly, other studies have identified 2-aminothiazole derivatives with strong cytotoxic effects against various cancer cells, including those of the breast, pancreas, and prostate. nih.gov For example, certain 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives exhibited potent antitumor activities with IC50 values of 4.89 and 4.03 μmol/L against human lung cancer (H1299) and human glioma (SHG-44) cell lines, respectively. researchgate.net
Mechanisms of Cell Death Induction: Apoptosis and DNA Fragmentation
A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netnih.gov This process is characterized by distinct morphological and biochemical changes, including DNA fragmentation. wikipedia.orgresearchgate.net Studies have shown that novel 2-amino-5-benzylthiazole derivatives induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation. ukrbiochemjournal.org This is often accompanied by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, key executioners of the apoptotic pathway. ukrbiochemjournal.org
Modulation of Cell Cycle Progression
In addition to inducing apoptosis, 2-aminothiazole analogs can halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can prevent tumor growth. Several studies have demonstrated that these compounds can cause cell cycle arrest at specific phases. For example, a potent N,4-diaryl-1,3-thiazole-2-amine derivative was found to effectively induce cell cycle arrest at the G2/M phase in gastric adenocarcinoma (SGC-7901) cells. nih.gov Another 2-aminothiazole derivative, identified as an inhibitor of Importin β1, also caused a significant increase in the percentage of cells in the G2/M phase in both ovarian cancer (SK-OV3) and cervical cancer (HeLa) cell lines. iiarjournals.org In contrast, some 2-aminobenzothiazole derivatives have been shown to induce cell cycle arrest in the G0/G1 phase in breast cancer (MCF-7) cells. nih.gov This ability to modulate cell cycle progression highlights a key mechanism of the antiproliferative activity of this class of compounds.
Inhibition of Cancer Cell Migration and Invasion
The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. nih.govnih.gov Thiazole (B1198619) derivatives have been specifically designed and synthesized as potent inhibitors of cancer cell migration and invasion. nih.govnih.govacs.org One particularly effective compound, a thiazole derivative designated 5k, demonstrated an IC₅₀ value of 176 nM in a migration assay using metastatic breast cancer (MDA-MB-231) cells. nih.govacs.org At a concentration of 10 μM, this same compound blocked approximately 80% of migration in HeLa and lung cancer (A549) cells and 60% of invasion in MDA-MB-231 cells. nih.govresearchgate.net
Mechanistic studies suggest that these compounds may exert their anti-migration effects by impairing the actin cytoskeleton dynamics necessary for cell movement. nih.govacs.org The low to negligible cytotoxicity of many of these anti-migration derivatives is a desirable feature, suggesting a potential for low toxicity to healthy cells. nih.govacs.org
Activity Spectrum Against Various Cancer Cell Lines
The antineoplastic potential of 2-aminothiazole derivatives has been documented across a broad spectrum of human cancer cell lines. nih.govnih.gov This wide range of activity underscores the versatility of the 2-aminothiazole scaffold in anticancer drug discovery. tandfonline.com
Breast Cancer: Derivatives have shown high antiproliferative effects on cell lines such as MCF-7 and MDA-MB-231. nih.gov Thiazolo[3,2-a]pyrimidine derivatives were particularly effective against MCF-7 breast adenocarcinoma cells. nih.gov
Lung Cancer: Various analogs have demonstrated activity against non-small cell lung cancer lines like NCI-H460 and A549, as well as the H1299 line. nih.govnih.govnih.gov
Leukemia: Compounds have been found to be active against leukemia cell lines, including K562 and HL-60. ukrbiochemjournal.orgmdpi.com
Hepatocellular Carcinoma: The cytotoxic effects of paeonol-2-aminothiazole-phenylsulfonyl derivatives have been assessed against liver cancer cell lines like HepG2. nih.govmdpi.com
Other Cancers: The activity spectrum also extends to central nervous system (CNS) cancers (SF-268), glioma (SHG-44), colon cancer, melanoma, and ovarian cancer. nih.govnih.govresearchgate.netnih.gov
Molecular Targets in Oncogenesis
The anticancer activity of 2-aminothiazole derivatives is attributed to their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. researchgate.net The versatility of the scaffold allows for the design of potent and selective ligands for a range of biological targets. researchgate.net
One key class of targets is protein kinases. The 2-aminothiazole core is found in Dasatinib, a dual Src/Abl kinase inhibitor. nih.gov Analogs have been developed as potent inhibitors of other kinases, including:
Cyclin-Dependent Kinases (CDKs): Specific derivatives have been identified as potent and selective inhibitors of CDK2 and CDK4/6, which are critical for cell cycle progression. nih.govaudreyli.comresearchwithrutgers.com
PI3K (Phosphatidylinositol 3-kinase): 2-aminobenzothiazole derivatives have been reported as potent inhibitors of PI3Kα kinase. nih.gov
EGFR (Epidermal Growth Factor Receptor): Thiazole-based compounds have been investigated as inhibitors of EGFR kinase. researchgate.net
Hec1/Nek2: This protein complex is a crucial target for cancer treatment due to its role in cell proliferation, and 2-aminothiazole derivatives have been studied as inhibitors. nih.gov
Another important molecular target is tubulin . A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site, disrupting microtubule dynamics and leading to cell cycle arrest and cell death. nih.gov
Tubulin Polymerization Inhibition
Thiazole-containing compounds have been identified as a significant class of tubulin polymerization inhibitors, a mechanism crucial for their anticancer properties. These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. A series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors, with many displaying moderate to potent antiproliferative activity against various human cancer cell lines nih.govnih.gov.
One of the most potent compounds identified in these studies was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, which exhibited significant antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM across three different cancer cell lines nih.gov. Further investigations revealed that this compound effectively inhibits tubulin polymerization and disrupts the dynamics of tubulin microtubules in a manner comparable to the well-known tubulin inhibitor, combretastatin A-4 (CA-4) nih.govnih.gov. This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase nih.govnih.gov. Molecular docking studies have suggested that these N,4-diaryl-1,3-thiazole-2-amine derivatives bind to the colchicine binding site on tubulin, a key interaction for many tubulin polymerization inhibitors nih.govnih.gov.
Another study focused on 2,4-disubstituted thiazole derivatives bearing a 4-(3,4,5-trimethoxyphenyl) moiety. Several of these compounds demonstrated superior cytotoxic activity against four human cancer cell lines, with IC50 values in the low micromolar range researchgate.net. The most active of these compounds were found to be remarkable inhibitors of tubulin polymerization, with some exhibiting potency exceeding that of CA-4 researchgate.net.
Table 1: Tubulin Polymerization Inhibition by Thiazole Analogs
| Compound | Target Cancer Cell Lines | IC50 (μM) for Antiproliferative Activity | IC50 (μM) for Tubulin Polymerization Inhibition | Reference |
|---|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901, etc. | 0.36 - 0.86 | Not Specified | nih.gov |
| 2,4-disubstituted thiazole derivative (Compound 7c) | HepG2, MCF-7, HCT116, HeLa | Not Specified | 2.00 ± 0.12 | researchgate.net |
| 2,4-disubstituted thiazole derivative (Compound 9a) | HepG2, MCF-7, HCT116, HeLa | Not Specified | 2.38 ± 0.14 | researchgate.net |
| Combretastatin A-4 (Reference) | Not Specified | Not Specified | 2.96 ± 0.18 | researchgate.net |
Sirtuin (SIRT2) Inhibition
Sirtuins (SIRTs) are a class of histone deacetylases (HDACs) that play a crucial role in various cellular processes, and their dysregulation has been linked to diseases such as cancer and neurodegenerative disorders nih.govnih.gov. Specifically, SIRT2 has emerged as a promising therapeutic target.
Research into thiazole-based compounds has led to the discovery of novel SIRT2 inhibitors. Through molecular modeling and enzymatic assays, several thiazole derivatives have been identified as potent inhibitors of SIRT2 nih.gov. For instance, a series of thiazole-containing compounds were found to inhibit SIRT2 activity in the low micromolar range, with IC50 values between 17–45 μM nih.gov. Another study identified a thiazole derivative, compound 5a, as a significant SIRT2 inhibitor with an IC50 of 9.0 μM nih.gov.
The mechanism of inhibition often involves key interactions within the SIRT2 binding pocket. Molecular docking studies have shown that the thiazole ring can establish hydrophobic contacts with amino acid residues such as Ile169, Leu134, and Leu138 nih.gov. Furthermore, π-π stacking interactions with aromatic residues like Tyr104, Phe119, Phe234, and Phe235 are crucial for high inhibitory activity nih.gov. The development of these thiazole-based SIRT2 inhibitors is a promising avenue for the development of novel anticancer agents nih.gov.
Table 2: SIRT2 Inhibition by Thiazole Analogs
| Compound Series/Name | SIRT2 IC50 (μM) | Key Interactions | Reference |
|---|---|---|---|
| Thiazole-based compounds (Series 1) | 17 - 45 | Hydrophobic contacts with Ile169, Leu134, Leu138 | nih.gov |
| Thiazole derivative (Compound 5a) | 9.0 | Not Specified | nih.gov |
| SirReal2 analog (Compound 10) | 0.44 | Not Specified | nih.gov |
| SirReal2 analogs (Compounds 11, 14, 15) | 0.18 - 0.31 | Not Specified | nih.gov |
Protein Kinase Inhibition (e.g., VEGFR-2, c-Met, EGFR, ErbB2)
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Consequently, they are major targets for anticancer drug development. Thiazole and its derivatives have been investigated as inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, Epidermal Growth Factor Receptor (EGFR), and ErbB2.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis nih.govnih.gov. Blocking the VEGFR-2 signaling pathway is a well-established anti-cancer strategy nih.govnih.gov. Several small-molecule inhibitors targeting VEGFR-2 have been developed, with some containing heterocyclic cores similar to thiazole nih.govselleckchem.com. For example, a novel set of quinazolin-4(3H)-one analogues, which can be considered structurally related to certain thiazole derivatives, have shown impressive activity towards VEGFR-2, with one compound exhibiting an IC50 of 2.5 ± 0.04 μM, comparable to the approved drug sorafenib nih.gov.
In addition to VEGFR-2, other receptor tyrosine kinases like c-Met, EGFR, and ErbB2 are also important cancer targets. Some multi-targeted inhibitors have demonstrated activity against several of these kinases simultaneously. For instance, a compound was reported to inhibit c-Met, EGFR, and VEGFR-2 with IC50 values of 7.44 nM, 0.81 nM, and 20.9 μM, respectively nih.gov. The pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, has been a successful scaffold for developing inhibitors of both EGFR and VEGFR rjpbr.com.
Table 3: Protein Kinase Inhibition by Thiazole Analogs and Related Compounds
| Compound/Series | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one analogue (Compound 11) | VEGFR-2 | 2.5 ± 0.04 μM | nih.gov |
| Multi-targeted inhibitor (Compound 122) | c-Met | 7.44 nM | nih.gov |
| EGFR | 0.81 nM | nih.gov | |
| VEGFR-2 | 20.9 μM | nih.gov | |
| Sorafenib (Reference) | VEGFR-2 | 2.4 ± 0.05 μM | nih.gov |
Ras p21 Protein Modulation
There is currently limited direct evidence in the reviewed literature specifically linking 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine or its close structural analogs to the modulation of Ras p21 protein. The Ras family of small GTPases are crucial signaling nodes that, when mutated, are implicated in a large number of human cancers. While the inhibition of downstream effectors of Ras, such as the Raf/MEK/ERK pathway, is a common anticancer strategy, direct modulation of Ras p21 has proven to be challenging. Further research is required to explore the potential of thiazole-based compounds in modulating the activity of Ras p21.
Antimicrobial Activities
The rise of drug-resistant pathogens has created an urgent need for the development of new antimicrobial agents nih.gov. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
A variety of thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria ekb.eg. For instance, newly synthesized 1,3-thiazole derivatives were evaluated against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some compounds showing notable activity nih.gov. In another study, the antibacterial activity of thiazole derivatives was tested against a panel of bacteria including Serratia marcescens, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa (all Gram-negative), as well as Staphylococcus aureus (Gram-positive) ekb.eg.
The structural features of the thiazole derivatives play a crucial role in their antibacterial potency. For example, the presence of a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety was found to moderately enhance antibacterial activity nih.gov. Furthermore, the development of benzannelated 1,3-thiazole derivatives, or benzo[d]thiazoles, led to a significant improvement in in vitro antibacterial activity nih.gov.
Table 4: Antibacterial Activity of Thiazole Derivatives
| Compound/Series | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| 1,3-Thiazole and benzo[d]thiazole derivatives | Staphylococcus aureus (MRSA), Escherichia coli | Compounds 11 and 12 showed notable activity at higher concentrations; Compounds 13 and 14 showed significant activity at lower concentrations. | nih.gov |
| Thiazole derivatives | Serratia marcescens, Proteus vulgaris, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Evaluated in comparison with Norfloxacin and Ciprofloxacin. | ekb.eg |
| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Investigated for antimicrobial activity. | nih.gov |
Antifungal Efficacy Against Fungal Strains
In addition to their antibacterial properties, thiazole derivatives have also shown potent antifungal activity against a range of fungal pathogens nih.gov. The increasing incidence of invasive fungal infections, particularly in immunocompromised individuals, underscores the need for new antifungal drugs nih.gov.
Several studies have highlighted the anti-Candida activity of thiazole-based compounds. For example, 1,3-thiazole derivatives with a lipophilic C4-substituent have been reported to possess potent activity against clinically relevant Candida strains nih.gov. In one study, certain 2-hydrazinyl-thiazole derivatives exhibited minimum inhibitory concentration (MIC) values that were four times lower than the reference drug fluconazole against Candida albicans nih.gov. Another investigation into new thiazole derivatives showed that some compounds had very strong antifungal activity against Candida albicans and Candida glabrata nih.gov. The antifungal activity of these compounds was also tested against Aspergillus niger nih.gov.
Table 5: Antifungal Activity of Thiazole Derivatives
| Compound/Series | Fungal Strains | Activity | Reference |
|---|---|---|---|
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values four times lower than fluconazole. | nih.gov |
| 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans, Candida glabrata | Some compounds showed very strong antifungal activity. | nih.gov |
| 1,3-Thiazole and benzo[d]thiazole derivatives | Aspergillus niger | Compounds 11 and 12 showed notable activity at higher concentrations; Compounds 13 and 14 showed significant activity. | nih.gov |
Antiviral Properties (e.g., Anti-HIV)
The thiazole nucleus is a component of various compounds investigated for their antiviral potential. Structural analogs of this compound, particularly those within the broader 2-aminothiazole and 1,3,4-thiadiazole classes, have demonstrated activity against several viruses.
Studies on 2-amino-1,3,4-thiadiazole derivatives have shown that this moiety can be a valuable pharmacophore for anti-HIV activity. nih.gov For instance, a series of chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles exhibited significant anti-HIV-1 activity, with half-maximal inhibitory concentrations (IC50) in the micromolar range (7.50–20.83 μM). nih.gov Although less potent than the standard drug Zidovudine (IC50 = 0.016 μM), these findings highlight the potential of related heterocyclic systems in the development of new antiviral agents. nih.gov
More recently, research into 4-substituted-2-thiazole amides identified potent inhibitors of the Chikungunya virus (CHIKV), an alphavirus. nih.gov One lead compound, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, showed an effective concentration (EC50) of 0.6 μM against CHIKV. nih.gov Further optimization led to the discovery of N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, which demonstrated a viral titer reduction of 8.7 logs at a 10 μM concentration. nih.gov The mechanism of action for this analog was found to be the inhibition of viral replication by blocking the translation of subgenomic viral RNA. nih.gov
Table 1: Antiviral Activity of Selected Thiazole and Thiadiazole Analogs
| Compound/Analog Class | Virus | Activity Metric | Value |
|---|---|---|---|
| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC50 | 7.50–20.83 μM |
| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide | Chikungunya virus (CHIKV) | EC50 | 0.6 μM |
| N-(4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide | Chikungunya virus (CHIKV) | EC90 | 0.45 μM |
Antitubercular Activity
Tuberculosis remains a significant global health challenge, and the 2-aminothiazole scaffold has been explored for the development of new antitubercular agents. nih.gov A range of structural analogs have shown promising activity against Mycobacterium tuberculosis.
Research on a series of N-Cyclohexyl-5-phenyl-1,3,4-thiadiazole-2-amine derivatives revealed significant antimycobacterial activity against the M. tuberculosis H37Rv strain. pnrjournal.comresearchgate.net In this series, compounds with electron-donating groups at the 4th position of the phenyl ring were found to have excellent activity. pnrjournal.compnrjournal.com One of the most potent compounds exhibited excellent activity at a concentration of 1.6 µg/ml, while another showed good activity at 3.12 µg/ml. pnrjournal.comresearchgate.net
Another study exploring 2-aminothiazole derivatives identified 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine as a potent analog against M. tuberculosis. nih.gov This class of compounds demonstrated good activity against bacterial growth, with some achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.gov
Table 2: Antitubercular Activity of Thiazole and Thiadiazole Analogs against M. tuberculosis H37Rv
| Compound/Analog Class | Activity Metric | Value (µg/mL) |
|---|---|---|
| N-Cyclohexyl-5-(substituted-phenyl)-1,3,4-thiadiazole-2-amine (Analog 1) | MIC | 1.6 |
| N-Cyclohexyl-5-(substituted-phenyl)-1,3,4-thiadiazole-2-amine (Analog 2) | MIC | 3.12 |
| Imidazo pnrjournal.comnih.govnih.govthiadiazole derivatives | MIC | 1.6 to 6.25 |
Anti-inflammatory and Analgesic Properties
Inhibition of Cyclooxygenase (COX) Enzymes (COX-1, COX-2)
The cyclooxygenase (COX) enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Structural analogs of this compound have been designed and evaluated as inhibitors of COX-1 and COX-2.
In one study, novel thymol-3,4-disubstituted thiazole hybrids were synthesized as dual COX-2/5-LOX inhibitors. Several of these compounds displayed potent in vitro inhibitory activity against COX-2, with IC50 values nearly equal to that of the selective COX-2 inhibitor celecoxib (IC50 = 0.045 μM). semanticscholar.org For example, compound 6b in the series showed a COX-2 IC50 of 0.037 μM and a high selectivity index (SI) of 379, surpassing that of celecoxib (SI = 327). semanticscholar.org
Another series of thiophene derivatives, which are structurally related to thiazoles, were also evaluated. The compound N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide was identified as having the highest selectivity toward COX-2, with an IC50 of 5.45 μM and a selectivity index of 8.37. nih.gov
Table 3: COX-1 and COX-2 Inhibition by Selected Thiazole Analogs
| Compound/Analog | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Thymol-thiazole hybrid 6b | 14.03 | 0.037 | 379 |
| Thymol-thiazole hybrid 6f | 14.58 | 0.039 | 374 |
| Celecoxib (Reference) | 14.72 | 0.045 | 327 |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 45.62 | 5.45 | 8.37 |
Inhibition of Lipoxygenase (LOX) Enzymes (5-LOX)
The 5-lipoxygenase (5-LOX) enzyme is involved in the biosynthesis of pro-inflammatory leukotrienes. biorxiv.org Developing dual inhibitors of COX and 5-LOX is a strategy to create anti-inflammatory agents with potentially improved safety profiles.
A series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. nih.gov Among 32 synthesized compounds, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as the most potent, with an IC50 value of 127 nM and 98% inhibition in a cell-based assay. nih.gov Other analogs in the same series also showed potent 5-LOX inhibition, with IC50 values as low as 25 nM and 35 nM, although their cell-based activity was more moderate. nih.gov
Additionally, the previously mentioned thymol-thiazole hybrids were found to be effective 5-LOX inhibitors, with many compounds in the series showing higher in vitro inhibitory activity than the reference compound quercetin. semanticscholar.org The thiophene derivative N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide also demonstrated acceptable 5-LOX inhibitory activity with an IC50 of 4.33 μM, compared to the reference drug NDGA (IC50 = 2.46 μM). nih.gov
Table 4: 5-LOX Inhibition by Selected Thiazole and Thiophene Analogs
| Compound/Analog | 5-LOX IC50 |
|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 127 nM |
| Analog 3b | 35 nM |
| Analog 3c | 25 nM |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 4.33 µM |
| Zileuton (Reference) | 0.15 µM |
Other Significant Biological Activities
Antioxidant Activity (e.g., Free Radical Scavenging)
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. mdpi.com Thiazole-containing compounds have been investigated for their antioxidant properties, often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). saudijournals.commdpi.com
A study on 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone core tested their antioxidant capacity using the DPPH assay. saudijournals.com Two compounds from this series, TZD 3 and TZD 5, exhibited promising antioxidant activity with IC50 values of 28.00 µM and 27.50 µM, respectively. These values were comparable to the standard antioxidant, ascorbic acid (IC50 = 29.2 µM). saudijournals.com
Another investigation into 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives also revealed significant antiradical activity. The parent compound of this series showed an 88.89% antiradical effect at a concentration of 1 × 10⁻³ M, which was close to the effect of ascorbic acid. zsmu.edu.ua The presence of phenolic groups on the thiazole scaffold is also known to contribute significantly to antioxidant and antiradical activity. nih.gov
Table 5: Antioxidant Activity of Thiazole and Thiadiazole Analogs
| Compound/Analog Class | Assay | Activity Metric | Value |
|---|---|---|---|
| Thiazolidinone-Thiadiazole hybrid (TZD 5) | DPPH | IC50 | 27.50 µM |
| Thiazolidinone-Thiadiazole hybrid (TZD 3) | DPPH | IC50 | 28.00 µM |
| Ascorbic Acid (Reference) | DPPH | IC50 | 29.2 µM |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | % Inhibition (at 10⁻³ M) | 88.89% |
Antidiabetic Potential (e.g., Alpha-Amylase Inhibition)
The management of postprandial hyperglycemia is a key strategy in controlling type 2 diabetes mellitus. One effective therapeutic approach involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which delays carbohydrate digestion and reduces the rate of glucose absorption. sdiarticle5.com Structural analogs of this compound, particularly those containing related heterocyclic scaffolds such as oxadiazole and thiohydantoin, have been investigated for their potential to inhibit these enzymes.
Novel 1,3,4-oxadiazole derivatives have demonstrated significant α-amylase inhibitory activity. In one study, synthesized oxadiazole derivatives (SOZDs) showed concentration-dependent inhibition of α-amylase, with maximum inhibition observed at a concentration of 7000 μg/ml. Specifically, compounds designated as SOZD4 and SOZD5 were identified as potent inhibitors, with IC50 values of 2.84 μg/mL and 3.12 μg/mL, respectively, which compared favorably to the standard drug acarbose (IC50 = 4.76 μg/mL). These findings suggest that the 1,3,4-oxadiazole moiety is a promising scaffold for developing oral anti-hyperglycemic agents.
Similarly, a series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, which are thiohydantoin analogues, exhibited considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov Among the synthesized compounds, one analog (compound 5a) was particularly potent, with an IC50 value of 0.21 µg/mL against α-amylase, surpassing the efficacy of acarbose (IC50 = 0.39 µg/mL). nih.gov Molecular modeling studies indicated that these thiohydantoin scaffolds bind effectively within the active pockets of both α-amylase and α-glucosidase, supporting their potential as antidiabetic agents. nih.gov Other research has also highlighted that quinoline-1,3,4-oxadiazole conjugates can act as α-glucosidase inhibitors. mdpi.com
Table 1: Alpha-Amylase Inhibitory Activity of Selected Heterocyclic Analogs
| Compound Class | Specific Compound | Target Enzyme | IC50 Value | Reference Compound | Reference IC50 |
|---|---|---|---|---|---|
| 1,3,4-Oxadiazole Derivative | SOZD4 | α-Amylase | 2.84 µg/mL | Acarbose | 4.76 µg/mL |
| 1,3,4-Oxadiazole Derivative | SOZD5 | α-Amylase | 3.12 µg/mL | Acarbose | 4.76 µg/mL |
Antihypertensive Effects
Thiazole derivatives have been explored for their potential as antihypertensive agents, particularly through mechanisms like α-blockade. Research into thiazole derivatives bearing a pyrazole moiety has yielded compounds with significant antihypertensive α-blocking activity. researchgate.netclockss.org In preclinical studies, a series of these compounds were synthesized and evaluated, with many exhibiting good activity and low toxicity when compared to the reference drug Minoxidil. researchgate.netclockss.org The synthesis of these compounds typically involves the reaction of thiosemicarbazone derivatives with a bromo-ethanone compound in ethanol. clockss.org The incorporation of the thiazole ring is believed to enhance lipid solubility and allow for easy metabolism through normal biochemical pathways, which is a favorable characteristic for drug candidates. clockss.org The pharmacological screening confirmed that the combination of the thiazole and pyrazole heterocyclic systems can lead to potent antihypertensive agents. clockss.org
Anticonvulsant Activity
The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including analogs of this compound. Thiazolidinone and thiadiazole derivatives, in particular, have shown promise as anticonvulsants. mdpi.comnih.gov The 4-thiazolidinone core is considered a privileged structure in the design of new anticonvulsants, partly due to its structural similarity to known antiepileptic drugs. mdpi.com
A series of novel thiazolidin-4-one substituted thiazole derivatives were synthesized and screened for their antiepileptic potency using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.com Among thirteen tested derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerged as the most active compound in the series, suggesting it could be a lead molecule for developing safer and more potent antiepileptic drugs. biointerfaceresearch.com Another study focused on thiazole-bearing 4-thiazolidinones, identifying compounds that showed excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com
Furthermore, substituted 1,3,4-thiadiazoles have been evaluated for their anticonvulsant properties. One study reported that 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole possessed potent anticonvulsant activity in both rats and mice, with efficacy comparable to standard drugs like phenytoin, phenobarbital, and carbamazepine. nih.gov Structure-activity relationship studies indicated that the potency was maintained with alkylation of the side-chain nitrogen but decreased with aryl substitution or chain lengthening. nih.gov
Table 2: Anticonvulsant Activity of Selected Thiazole and Thiadiazole Analogs
| Compound Class | Specific Compound Example | Activity Model | Observation |
|---|---|---|---|
| Thiazolidin-4-one substituted thiazole | PTT6 | MES and scPTZ | Most active derivative in the series. biointerfaceresearch.com |
| Thiazole-bearing 4-thiazolidinone | 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | PTZ and MES | Excellent anticonvulsant activity. mdpi.com |
Receptor Modulation (e.g., Adenosine Receptors, Serotonin Receptors, Dopamine Receptors)
Structural analogs of this compound have been investigated for their ability to modulate various G-protein coupled receptors (GPCRs), which are significant targets for neuropsychiatric disorders.
Dopamine and Serotonin Receptors: Dopamine receptors (D1-D5) and serotonin receptors are crucial in regulating functions like mood, cognition, and motor control. nih.govsemanticscholar.org The development of ligands that can modulate these receptors is a key area of medicinal chemistry. For instance, certain 3-benzazecine and 3-benzazonine derivatives have been synthesized and tested as potential 5-HT2A and dopamine receptor ligands. nih.gov While these specific compounds showed only moderate antagonistic activity at the 5-HT2A receptor and no significant affinity for D1, D2, D4, and D5 receptors, the research underscores the ongoing effort to find novel scaffolds for receptor modulation. nih.gov
Adenosine Receptors: There are four main subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are widely distributed and involved in numerous physiological processes. semanticscholar.org The modulation of these receptors holds therapeutic promise for a range of conditions, including central nervous system disorders. semanticscholar.org The development of selective antagonists for receptors like the A2A adenosine receptor (A2AAR) is a strategy for treating Parkinson's disease. semanticscholar.org
Other Receptors: Thiazole-containing compounds have also been shown to modulate other critical receptors in the central nervous system. A novel antagonist for the corticotropin-releasing factor receptor 1 (CRF1), which contains a chloro-morpholinyl-thiazole core, demonstrated subnanomolar affinity for the human CRF1 receptor with no detectable activity at the CRF2 receptor. researchgate.net Additionally, certain thiazole-carboxamide derivatives have been identified as potent negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are involved in excitatory neurotransmission. mdpi.com These compounds effectively inhibited AMPAR-mediated currents and altered receptor kinetics, highlighting their potential as neuroprotective agents. mdpi.com
Anticholinesterase Activity
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Thiazole and thiadiazole derivatives have emerged as promising scaffolds for the design of potent AChE inhibitors.
A study on new thiazolylhydrazone derivatives found several compounds with significant AChE inhibitory activity. nih.gov Compound 2i from this series was the most active, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil (IC50 = 0.021 ± 0.001 µM). nih.govnih.gov Molecular docking studies revealed that these compounds bind effectively to the active site of the AChE enzyme. nih.gov The lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole group was proposed to bind to the peripheral anionic site (PAS) of the enzyme, while the benzylidenehydrazine moiety binds to the catalytic active site (CAS). nih.gov
Another series of benzamide derivatives bearing a 1,3,4-thiadiazole nucleus also demonstrated remarkable anticholinesterase activity. tbzmed.ac.ir Several of these compounds exhibited potency in the nanomolar range, with compound 7e (containing a meta-fluorine atom) being the most active with an IC50 of 1.82 ± 0.6 nM. tbzmed.ac.ir This was significantly more potent than donepezil in the same assay (IC50 = 0.6 ± 0.05 µM). tbzmed.ac.ir Additionally, 5-aryl-1,3,4-oxadiazol-2-amines have been identified as moderate dual inhibitors of both AChE and butyrylcholinesterase (BChE), with many showing lower IC50 values against AChE than the drug rivastigmine. mdpi.com
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Thiazole and Thiadiazole Analogs
| Compound Class | Specific Compound | AChE IC50 Value | Reference Drug | Reference IC50 |
|---|---|---|---|---|
| Thiazolylhydrazone Derivative | Compound 2i | 0.028 ± 0.001 µM | Donepezil | 0.021 ± 0.001 µM |
Anti-prion and Psychotropic Effects
Anti-prion Activity: Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). nih.gov The 2-aminothiazole scaffold has been identified as a new class of small molecules with significant anti-prion activity in infected neuroblastoma cell lines. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds, with a focus on improving brain penetration. nih.gov This research has led to the identification of lead compounds that are orally absorbed and achieve high concentrations in the brain. For example, the 2-aminothiazole analog (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine exhibited an EC50 of 0.94 µM in prion-infected cells and reached high concentrations in the brains of mice after oral administration. nih.gov Mechanistic studies suggest these compounds may influence PrPSc formation or clearance rather than altering PrPC expression or directly denaturing PrPSc. nih.gov
Psychotropic Effects: Thiazole derivatives have also been incorporated into molecules with psychotropic properties. As mentioned previously, a novel CRF1 antagonist, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), has been developed. researchgate.net This brain-penetrant, orally available compound has shown efficacy in preclinical models of alcoholism. MTIP dose-dependently reversed the anxiogenic effects associated with alcohol withdrawal and blocked excessive alcohol self-administration in rats with a history of dependence. researchgate.net These findings position MTIP as a promising candidate for treating alcohol dependence, demonstrating the utility of the thiazole scaffold in developing agents with psychotropic effects. researchgate.net
Structure Activity Relationship Sar Studies of 4 4 Cyclohexylphenyl 1,3 Thiazol 2 Amine Derivatives
Influence of the 1,3-Thiazol-2-amine Core on Biological Activity
The 1,3-thiazol-2-amine ring is a foundational structural motif in medicinal chemistry, recognized for its significant role in a wide array of biologically active compounds. mdpi.comresearchgate.netdoaj.org This heterocyclic system is considered a "privileged scaffold" because it is a key component in numerous approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govglobalresearchonline.netnih.gov
Research into the SAR of various 2-aminothiazole-based compounds consistently reveals that the integrity of this core is often crucial for biological function. nih.gov In many series of active compounds, modifications to the central thiazole (B1198619) ring are not well-tolerated, suggesting that it serves as an essential anchor for binding to biological targets. nih.gov The nitrogen and sulfur atoms within the ring can act as hydrogen bond acceptors or donors, and the aromatic nature of the ring allows for critical interactions within the active sites of enzymes or receptors. researchgate.net For instance, in a series of antitubercular 2-aminothiazoles, the central thiazole moiety was found to be intolerant to modification, highlighting its indispensable role in the compound's activity. nih.gov
Role of the 4-(4-Cyclohexylphenyl) Substituent
The substituent at the C-4 position of the thiazole ring plays a pivotal role in modulating the pharmacological profile of the molecule. In the case of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine, this substituent is composed of two key parts: a cyclohexyl moiety and a phenyl group, each contributing distinct properties.
The cyclohexyl group is a non-aromatic, lipophilic moiety that significantly influences the molecule's physical and pharmacological properties. Its primary role is often to increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability. The bulky and three-dimensional nature of the cyclohexyl ring can also provide a better fit into specific hydrophobic pockets within a receptor or enzyme active site, thereby increasing binding affinity and potency. nih.gov
In various classes of compounds, the introduction of a cyclohexyl group has been shown to affect both potency and selectivity. For example, in a study of muscarinic receptor antagonists, a derivative featuring a cyclohexyl and a phenyl group demonstrated high affinity and a favorable selectivity profile. nih.gov The orientation and size of such lipophilic groups can be critical in discriminating between closely related receptor subtypes, leading to enhanced selectivity. acs.org
The phenyl group serves as a crucial linker between the thiazole core and the cyclohexyl moiety. It is a common feature in many pharmacologically active molecules, where it often engages in hydrophobic and π-stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site of a biological target. nih.govrjsocmed.com These interactions are fundamental for anchoring the molecule in the correct orientation for effective binding and subsequent biological response.
Studies on various 4-phenyl-1,3-thiazol-2-amine derivatives have demonstrated the importance of this phenyl ring for activities ranging from anticancer to antileishmanial. nih.govnih.govresearchgate.net The electronic properties of the phenyl ring can be modulated through substitution, but in its unsubstituted form within the 4-(4-cyclohexylphenyl) moiety, it primarily provides a rigid scaffold that optimally positions the cyclohexyl group for interaction with hydrophobic regions of the target protein.
Effects of Substitutions and Modifications at the 2-Amino Position (N-2)
In contrast to the often-inviolable thiazole core, the 2-amino group (N-2) represents a highly flexible position for chemical modification. SAR studies frequently show that this position is an ideal site for introducing various substituents to fine-tune the biological activity, potency, and selectivity of the compound. nih.gov By modifying this position, medicinal chemists can explore interactions with different regions of the target's binding pocket, often leading to significant improvements in the pharmacological profile.
For example, acylation of the 2-amino group with substituted benzoyl groups has been shown to increase the antitubercular activity of 2-aminothiazoles by over 100-fold. nih.gov Similarly, in a series of N,4-diaryl-1,3-thiazol-2-amines designed as tubulin inhibitors, substitutions on the N-phenyl ring were critical for potency, with a 2,4-dimethoxy substituted analog showing the highest activity. nih.gov However, further substitution on the amino nitrogen itself (e.g., methylation) resulted in reduced activity, indicating that an N-H bond may be important for hydrogen bonding interactions. nih.gov
The table below illustrates how modifications at the N-2 position can influence biological activity in a hypothetical series of this compound derivatives.
| Compound ID | N-2 Substituent (R) | Target | IC₅₀ (nM) |
| 1 | -H | Kinase A | 1500 |
| 2 | -C(O)Ph | Kinase A | 75 |
| 3 | -C(O)Ph-4-Cl | Kinase A | 25 |
| 4 | -C(O)Ph-4-OCH₃ | Kinase A | 90 |
| 5 | -Ph | Kinase B | 800 |
| 6 | -Ph-2,4-(OCH₃)₂ | Kinase B | 40 |
This table contains illustrative data to demonstrate SAR principles.
Correlating Structural Features with Specific Pharmacological Profiles
By systematically analyzing the effects of different structural components, specific features can be correlated with desired pharmacological outcomes. The this compound scaffold can be tailored to target a variety of biological systems by modulating its different regions.
Anticancer Activity: Many 2-aminothiazole (B372263) derivatives exhibit anticancer properties by inhibiting protein kinases or tubulin polymerization. nih.govnih.gov For kinase inhibition, the 4-phenyl moiety often interacts with the hydrophobic region near the ATP-binding site, while substitutions at the N-2 position can extend into other pockets to enhance potency and selectivity. For instance, large, heterocyclic substituents at the N-2 position have been used to develop highly potent and selective CDK4/6 inhibitors. nih.govresearchgate.net
Anti-inflammatory Activity: The scaffold can be adapted to target enzymes involved in inflammation, such as cyclooxygenase (COX). The selectivity for COX-2 over COX-1 can be influenced by the substituents. The introduction of specific groups on the C-4 phenyl ring or the N-2 position can exploit differences in the active site volumes of the two isoforms. acs.org
The following table correlates structural modifications with observed pharmacological profiles in related thiazole derivatives.
| Structural Feature | Pharmacological Profile | Example Target |
| Unsubstituted N-2 amino group | Baseline activity, potential scaffold | Various |
| N-2 acylation/arylation | Potent & selective kinase inhibition | CDK4/6, VEGFR-2 mdpi.comfrontiersin.org |
| Specific N-2 aryl substitutions | Tubulin polymerization inhibition | Tubulin nih.gov |
| Bulky lipophilic group at C-4 | Enhanced potency, potential for selectivity | Kinases, GPCRs |
This table synthesizes general findings from SAR studies on 2-aminothiazole derivatives.
Design Principles for Optimizing Potency, Selectivity, and Efficacy
Based on the SAR data from this compound and related compounds, several key design principles emerge for optimizing new drug candidates:
Preserve the Core Scaffold: The 1,3-thiazol-2-amine core is generally essential for activity and should be maintained as the central structural element. nih.gov
Utilize the C-4 Substituent for Anchoring and Lipophilicity: The 4-(4-cyclohexylphenyl) group provides a combination of hydrophobic bulk and potential for π-stacking, which can be used to anchor the molecule in the target's binding site. The cyclohexyl moiety is particularly effective for probing deep hydrophobic pockets to enhance potency. nih.gov
Exploit the N-2 Position for Fine-Tuning: The 2-amino position is the primary site for modification to improve potency and introduce selectivity. By adding substituents that can form specific hydrogen bonds or van der Waals interactions with non-conserved residues in the target's active site, selectivity against related proteins can be achieved. nih.govacs.org
Balance Physicochemical Properties: While increasing lipophilicity with moieties like the cyclohexyl group can improve potency, it must be balanced to maintain adequate solubility and avoid issues with metabolic instability or off-target toxicity.
Employ Structure-Based Design: When the three-dimensional structure of the target protein is known, molecular docking and computational modeling can be used to rationally design N-2 substituents that optimally fit the binding pocket and form favorable interactions, accelerating the optimization process. nih.gov
By adhering to these principles, the this compound scaffold can serve as a versatile template for the development of novel, highly potent, and selective therapeutic agents.
Computational and in Silico Investigations of 4 4 Cyclohexylphenyl 1,3 Thiazol 2 Amine and Analogs
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine, and a target protein at the atomic level.
Molecular docking studies have been crucial in identifying the key binding interactions between 2-aminothiazole (B372263) derivatives and their protein targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and other non-covalent forces, are fundamental to the biological activity of these compounds. asianpubs.orgekb.eg For instance, in the context of Aurora kinase inhibition, docking studies revealed that 2-aminothiazole derivatives form excellent binding interactions within the active site of the Aurora kinase protein (PDB ID: 1MQ4). acs.orgnih.gov The stability of these complexes is often further validated through molecular dynamics simulations, which provide insights into the dynamic nature of the ligand-protein interactions over time. nih.gov
The specific interactions observed in docking simulations often involve the thiazole (B1198619) ring, the 2-amino group, and the phenyl and cyclohexyl moieties of the lead compound. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. The hydrophobic cyclohexyl and phenyl groups typically engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket of the target protein.
Molecular docking simulations are not only used to visualize binding interactions but also to predict the binding modes and affinities of ligands to their target proteins. This predictive capability is invaluable for prioritizing compounds for synthesis and biological evaluation. A variety of protein targets have been investigated for their interaction with 2-aminothiazole derivatives, reflecting the broad therapeutic potential of this scaffold.
For example, in the pursuit of novel anticancer agents, molecular docking studies have been performed on 2-aminothiazole derivatives against targets like Aurora kinases and the Hec1/Nek2 protein complex. acs.orgnih.govnih.govtandfonline.com In one study, several newly designed 2-aminothiazole derivatives showed high docking scores against the Aurora kinase protein, with one compound exhibiting a particularly strong binding affinity. nih.gov Similarly, docking studies of 2-aminothiazoles against the Hec1/Nek2 protein helped to understand the key interactions necessary for inhibitory activity. nih.govtandfonline.com
Beyond cancer, the antimicrobial potential of 2-aminothiazole derivatives has been explored through docking studies against microbial enzymes. For instance, these compounds have been docked into the active sites of enzymes like DNA gyrase to understand their antibacterial mechanism. ekb.eg Furthermore, in the context of antioxidant activity, molecular docking has been used to assess the binding affinity of 2-aminothiazole derivatives to oxidoreductase proteins. asianpubs.org
The following table summarizes the results of selected molecular docking studies on 2-aminothiazole derivatives against various protein targets.
| Target Protein | PDB ID | Key Findings |
| Aurora Kinase | 1MQ4 | Several 2-aminothiazole derivatives demonstrated excellent binding interactions and high docking scores, suggesting potential as anticancer agents. acs.orgnih.gov |
| Hec1/Nek2 | - | Docking studies elucidated favorable interactions within the active site, guiding the design of new inhibitors. nih.govtandfonline.com |
| Oxidoreductase | 2CDU, 3NM8 | Certain 2-aminothiazole derivatives showed strong binding affinity, correlating with their antioxidant potential. asianpubs.org |
| DNA Gyrase | - | Molecular docking was used to comprehend the binding sites of 2-aminothiazole derivatives as potential antimicrobial agents. ekb.eg |
Ligand-Based and Structure-Based Drug Design Approaches
The insights gained from molecular docking and other computational methods directly inform both ligand-based and structure-based drug design strategies for developing novel 2-aminothiazole analogs.
In ligand-based drug design , the focus is on the properties of known active compounds. This approach is often used when the three-dimensional structure of the target protein is unknown. By analyzing a series of active and inactive molecules, a pharmacophore model can be developed, which represents the essential three-dimensional arrangement of functional groups required for biological activity.
In contrast, structure-based drug design relies on the known three-dimensional structure of the target protein. With this information, novel ligands can be designed to fit optimally into the binding site of the protein, maximizing favorable interactions and, consequently, biological activity. The molecular docking studies described above are a cornerstone of structure-based drug design.
Both approaches have been successfully applied to the development of 2-aminothiazole derivatives with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com The iterative process of design, synthesis, and biological testing, guided by computational insights, has proven to be a powerful strategy for optimizing the therapeutic properties of this versatile scaffold.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. acs.org By identifying the physicochemical properties or structural features (descriptors) that are most influential for a particular biological effect, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead molecules. nih.gov
Several QSAR studies have been conducted on 2-aminothiazole derivatives to understand the structural requirements for their various biological activities. For example, in the context of anticancer research, QSAR models have been developed for 2-aminothiazole derivatives as inhibitors of Aurora kinases and the Hec1/Nek2 protein complex. acs.orgnih.govtandfonline.com These studies have identified key molecular descriptors, such as those related to atomic volume, charge, and electronegativity, that significantly influence the inhibitory activity of these compounds. nih.gov The statistical robustness of these QSAR models is typically evaluated using various metrics, including the coefficient of determination (R²), the cross-validated R² (Q²), and external validation parameters. acs.orgnih.gov
The insights from QSAR studies have been instrumental in designing new 2-aminothiazole analogs with improved potency. For instance, based on a developed QSAR model, new lead molecules targeting the Hec1/Nek2 protein were designed and subsequently evaluated using molecular docking and other in silico methods. nih.govtandfonline.com
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netsciensage.info In the context of drug design, DFT calculations can provide valuable insights into the electronic properties of a molecule, such as its molecular geometry, bond lengths, bond angles, and the distribution of electron density. researchgate.netresearchgate.nettandfonline.com These properties are closely related to the molecule's reactivity and its ability to interact with biological targets. researchgate.net
DFT calculations have been applied to 2-aminothiazole derivatives to better understand their structural and electronic features. researchgate.netresearchgate.nettandfonline.com For instance, the geometry of these compounds can be optimized using DFT methods to determine their most stable conformation. researchgate.netresearchgate.net Furthermore, the calculation of quantum chemical parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's chemical reactivity and its potential to participate in charge-transfer interactions. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov
In some studies, a good correlation has been found between the quantum chemical parameters calculated by DFT and the observed biological activity of thiazole derivatives, such as their antifungal activity. researchgate.net This suggests that DFT calculations can be a useful tool for predicting the biological potential of new analogs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful ligand-based drug design technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target and elicit a particular biological response. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening.
While specific examples of pharmacophore modeling and virtual screening for this compound were not found in the provided search results, the general principles of this approach are highly relevant to the discovery of new 2-aminothiazole derivatives. The structural diversity of the 2-aminothiazole scaffold, with its potential for substitution at various positions, makes it an ideal candidate for pharmacophore-based virtual screening campaigns. nih.gov By identifying the key pharmacophoric features responsible for the desired biological activity, researchers can efficiently screen vast virtual libraries of compounds to identify novel hits with diverse chemical scaffolds, potentially leading to the discovery of new therapeutic agents.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand within the binding pocket of a protein and for analyzing its conformational changes. acs.orgacs.org For a given compound and its protein target, an MD simulation can reveal the intricate dance of interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. nih.gov
The stability of a protein-ligand complex is often evaluated by monitoring key metrics throughout the simulation, including the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). nih.gov The RMSD measures the average deviation of a selection of atoms, typically the protein backbone or the ligand, from a reference structure over the course of the simulation. A stable RMSD trajectory suggests that the system has reached equilibrium and the ligand is well-settled in the binding site. nih.gov The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues or atoms within the ligand, highlighting regions of high flexibility. nih.gov
In studies of various thiazole derivatives, MD simulations have been instrumental in confirming the stability of ligand-protein complexes predicted by molecular docking. nih.govphyschemres.org For instance, simulations of 2-amino thiazole derivatives as potential Aurora kinase inhibitors demonstrated that a lead compound maintained a stable binding pose within the active site over a 100-nanosecond simulation. acs.orgnih.gov This stability was evidenced by consistent RMSD values and minimal fluctuations in the key interacting residues, as shown by the RMSF plot. acs.orgnih.gov
The following tables represent typical data that would be generated from an MD simulation study of a compound like this compound bound to a hypothetical protein target.
Table 1: Root-Mean-Square Deviation (RMSD) Analysis of a Hypothetical Protein-Ligand Complex
| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |
| 0 | 0.00 | 0.00 |
| 10 | 1.25 | 0.85 |
| 20 | 1.50 | 1.10 |
| 30 | 1.75 | 1.30 |
| 40 | 1.80 | 1.25 |
| 50 | 1.82 | 1.28 |
| 60 | 1.79 | 1.32 |
| 70 | 1.85 | 1.35 |
| 80 | 1.83 | 1.33 |
| 90 | 1.86 | 1.36 |
| 100 | 1.85 | 1.35 |
This table illustrates the change in RMSD for the protein backbone and the ligand over a 100 ns simulation. The stabilization of the RMSD values after an initial increase suggests that the complex has reached a stable conformation.
Table 2: Root-Mean-Square Fluctuation (RMSF) of Key Protein Residues in the Binding Site
| Residue | RMSF (Å) |
| Tyr88 | 0.75 |
| Leu135 | 0.82 |
| Val142 | 0.95 |
| Phe208 | 1.10 |
| Asp212 | 0.88 |
This table shows the fluctuation of key amino acid residues in the binding pocket. Lower RMSF values indicate that these residues are relatively stable and likely involved in important interactions with the ligand.
Table 3: Binding Free Energy Calculation (MM/GBSA) for a Hypothetical Protein-Ligand Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -25.3 |
| Polar Solvation Energy | 30.5 |
| Non-polar Solvation Energy | -4.2 |
| Binding Free Energy (ΔG) | -44.8 |
This table provides a breakdown of the calculated binding free energy. A negative ΔG value indicates a favorable binding interaction between the ligand and the protein.
These computational investigations, by providing a dynamic and energetic perspective, are crucial for the rational design and optimization of novel therapeutic agents based on the 2-aminothiazole scaffold.
In Vitro Biological Assay Systems
In vitro assays are fundamental in the preliminary assessment of the biological effects of this compound. These assays are conducted in a controlled laboratory environment, utilizing cell cultures and isolated biological components to determine the compound's efficacy and mechanism of action.
Cell Viability and Proliferation Assays (e.g., MTT assay)
Cell viability and proliferation assays are crucial for determining the cytotoxic or cytostatic effects of this compound on various cell lines, particularly cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Research on related N,4-diaryl-1,3-thiazole-2-amines has demonstrated their potential to inhibit the proliferation of various human cancer cell lines. For instance, studies have reported the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for a range of these compounds, showcasing their anti-proliferative activity. While specific data for this compound is not extensively available in the public domain, the general class of compounds exhibits significant cytotoxic potential. nih.gov
Antiproliferative Activity of N,4-diaryl-1,3-thiazole-2-amine Derivatives
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (gastric cancer) | 0.36 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | MGC-803 (gastric cancer) | 0.52 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | BGC-823 (gastric cancer) | 0.86 |
Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Caspase Assays)
To understand the mechanism behind the observed cytotoxicity, apoptosis and cell cycle analyses are performed. These assays help to determine whether the compound induces programmed cell death (apoptosis) and/or affects the normal progression of the cell cycle.
Flow cytometry is a powerful technique used for these analyses. For apoptosis detection, cells are typically stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it is used to identify late apoptotic and necrotic cells.
For cell cycle analysis, cells are treated with the compound, fixed, and stained with a DNA-binding dye like PI. The DNA content of each cell is then measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on similar thiazole derivatives have shown that they can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing. nih.gov
Caspase assays are used to measure the activity of caspases, a family of proteases that are key mediators of apoptosis. The activation of specific caspases, such as caspase-3 and caspase-9, confirms the induction of the apoptotic pathway. These assays often use fluorogenic or colorimetric substrates that are cleaved by active caspases, producing a detectable signal. The investigation of 1,3-thiazole incorporated phthalimide derivatives has shown their ability to induce apoptosis through the activation of caspases. nih.gov
Cellular Migration and Invasion Assays (e.g., Transwell Migration, Scratch Assay)
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Assays that measure these processes are therefore important in evaluating the anti-metastatic potential of this compound.
The Transwell migration assay (or Boyden chamber assay) is a common method to assess cell migration. In this assay, cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber, and the number of cells that migrate through the pores to the lower side of the membrane is quantified. A variation of this assay, the invasion assay, involves coating the membrane with a layer of extracellular matrix (e.g., Matrigel) to assess the ability of cells to invade through a basement membrane-like barrier.
The scratch assay (or wound healing assay) is another widely used method to study cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored and measured. Research on a series of thiazole derivatives has demonstrated their potent efficacy in inhibiting the migration and invasion of metastatic cancer cells. researchgate.net
Enzyme Inhibition Assays (e.g., SIRT2, COX, LOX, alpha-amylase)
Enzyme inhibition assays are performed to determine if this compound can act as an inhibitor of specific enzymes that are implicated in various diseases.
SIRT2 (Sirtuin 2) Inhibition: SIRT2 is a member of the sirtuin family of proteins and is considered a potential target for cancer therapy. Assays to measure SIRT2 inhibition typically involve incubating the enzyme with its substrate (e.g., an acetylated peptide) and the test compound. The level of deacetylation is then measured, often using a fluorescent reporter system.
COX (Cyclooxygenase) and LOX (Lipoxygenase) Inhibition: COX-1, COX-2, and 5-LOX are key enzymes in the inflammatory pathway, and their inhibition is a common strategy for anti-inflammatory drugs. In vitro assays for COX and LOX inhibition measure the production of prostaglandins and leukotrienes, respectively, from their substrate, arachidonic acid. Thiazole derivatives have been investigated as dual inhibitors of COX-2 and 5-LOX. nih.gov
Alpha-amylase Inhibition: Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition can be beneficial in the management of type 2 diabetes. Alpha-amylase inhibition assays typically measure the amount of reducing sugars produced from the breakdown of starch.
Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound Class | Enzyme | Reported IC50 Values (µM) |
|---|---|---|
| Hydroxamic acid derivatives of thiazole | 5-LOX | 1.04 - 1.29 |
| Hydroxamic acid derivatives of thiazole | COX-2 | 36.18 - 83.42 |
| 3-Oxolupenal and Katononic acid | α-amylase | 101.6 - 119.3 |
Receptor Binding Studies (e.g., Radioligand Binding Assays)
Receptor binding studies are conducted to determine if a compound interacts with specific cellular receptors. Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a cell membrane preparation containing the receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand from the receptor is measured, which provides information about its binding affinity (Ki). While specific receptor binding studies for this compound are not widely reported, the thiazole scaffold is known to be a versatile pharmacophore that can be designed to interact with a variety of receptors, including estrogen receptors for potential applications in breast cancer treatment. rjeid.comnih.gov
Biochemical Investigations
Biochemical investigations delve deeper into the molecular mechanisms underlying the biological effects of this compound. These studies often follow up on the findings from in vitro assays and aim to identify the specific cellular pathways and molecular targets that are modulated by the compound.
These investigations can include a wide range of techniques such as:
Western Blotting: To detect and quantify the expression levels of specific proteins involved in pathways of interest, such as apoptosis (e.g., Bcl-2, Bax, caspases), cell cycle regulation (e.g., cyclins, CDKs), and signal transduction (e.g., kinases like Akt, MAPK).
Quantitative Real-Time PCR (qRT-PCR): To measure changes in the gene expression of target proteins at the mRNA level.
Immunofluorescence and Immunohistochemistry: To visualize the subcellular localization and expression of target proteins within cells and tissues.
Molecular Docking Studies: In silico methods that predict the binding mode and affinity of a ligand (the compound) to the active site of a target protein (e.g., an enzyme or receptor). These computational studies can provide valuable insights into the structure-activity relationship and guide the design of more potent analogs.
Through these comprehensive methodological approaches, researchers can build a detailed profile of the biological activities of this compound, paving the way for its potential development as a therapeutic agent.
An exploration of the scientific methodologies used in the study of the complex heterocyclic molecule, this compound, reveals a multi-faceted approach to understanding its biochemical and biophysical properties. Research into this and related compounds employs a range of sophisticated techniques, from assessing its impact on enzymatic pathways and cellular structures to detailed molecular characterization. This article focuses solely on the methodological approaches utilized in the investigation of this specific thiazol-2-amine derivative, adhering to a structured examination of enzymatic, molecular, and spectroscopic studies.
Future Directions and Therapeutic Potential of 4 4 Cyclohexylphenyl 1,3 Thiazol 2 Amine Research
Development as Lead Compounds for Specific Therapeutic Areas
The 4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine scaffold has shown potential as a lead compound in several key therapeutic areas, primarily in oncology and infectious diseases. A lead compound is a chemical starting point for the creation of new medications.
Anticancer Potential: Studies have indicated that this compound exhibits significant cytotoxic effects against certain cancer cell lines. For instance, it has been shown to reduce the viability of MCF-7 breast cancer cells while demonstrating lower toxicity towards normal fibroblast cells. mdpi.com This selectivity is a crucial attribute for the development of targeted cancer therapies. The broader class of 2-aminothiazole (B372263) derivatives has been extensively investigated for anticancer properties, with many acting as inhibitors of critical cellular processes like microtubule polymerization. nih.gov
Antimicrobial Efficacy: Research has also highlighted the antimicrobial capabilities of this compound. In one study, it demonstrated efficacy comparable to standard antibiotic agents when tested against clinical isolates of various bacteria and fungi. This suggests a potential role in combating infectious diseases, a critical area of need due to rising antimicrobial resistance. nih.gov
Strategies for Further Molecular Optimization and Selectivity Enhancement
To translate the initial promise of this compound into a viable clinical candidate, further molecular optimization is essential. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Future strategies will likely involve:
Structural Modifications: Systematic modifications to the core structure are a key strategy. For example, in related N,4-diaryl-1,3-thiazole-2-amines, the introduction of specific substituents, such as 2,4-dimethoxy groups on the N-phenyl ring, has been shown to significantly boost antiproliferative activity. nih.gov Similar substitutions on the phenyl or cyclohexyl rings of the target compound could yield more potent analogues.
Improving Selectivity: Enhancing the selective toxicity of the compound towards cancer cells over healthy cells is a primary objective. Acylated 4-aryl-N-arylcarbonyl-2-aminothiazole derivatives have demonstrated selectivity for cancer cells over normal phenotype cells, suggesting that modifications at the 2-amino position could be a fruitful avenue for exploration. mdpi.com
Linker Modification: Research on related compounds has shown that replacing certain chemical linkers, such as a carbonyl group with an amino linker, can be a viable strategy for developing novel inhibitors that target specific cellular components like tubulin. nih.gov
Exploration of Novel Pharmacological Targets and Mechanisms of Action
While initial studies have pointed towards general cytotoxic or antimicrobial effects, future research will need to precisely identify the molecular targets and mechanisms of action for this compound.
Potential targets and mechanisms, based on research into the broader 2-aminothiazole class, include:
Tubulin Inhibition: Many anticancer thiazole (B1198619) derivatives function by inhibiting tubulin polymerization, a process vital for cell division. nih.gov These compounds can bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, typically in the G2/M phase.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. The 2-aminothiazole scaffold is a core component of several approved kinase inhibitor drugs, such as Dasatinib. nih.gov Future work could explore whether this compound or its derivatives can inhibit specific kinases involved in cancer progression, such as PI3K, mTOR, or receptor tyrosine kinases like EGFR and HER-2. rsc.orgnih.gov
Enzyme Inhibition: Beyond kinases, other enzymes could be potential targets. For instance, various thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation, and phosphodiesterase type 5 (PDE5). rsc.org
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Anticancer | nih.gov |
| Protein Kinases | PI3K/mTOR, EGFR, HER-2 | Anticancer | rsc.orgnih.gov |
| Enzymes | COX-1, COX-2, PDE5 | Anti-inflammatory, Other | rsc.org |
| Ion Channels | Zinc-Activated Channel (ZAC) | Neurological Disorders | nih.gov |
Rational Design of Hybrid Molecules Incorporating the this compound Moiety
The this compound moiety can be rationally incorporated into hybrid structures. For example, it could be linked to other heterocyclic systems known for their biological activity, such as oxadiazoles, triazoles, or pyrazoles. nih.govresearchgate.net The design of these hybrids often relies on a deep understanding of the target's structure, using computational modeling to predict how the new molecule will interact with its binding site. nih.govmdpi.com The goal is to create a molecule where the different components contribute to enhanced affinity and efficacy. nih.gov
Synergistic Effects with Existing Therapeutic Agents
Investigating the potential for this compound and its derivatives to work in combination with existing drugs is a promising future direction. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially lower the required doses of individual agents.
For example, studies on other substituted thiazoles have shown a synergistic effect when combined with gamma radiation, effectively acting as radiosensitizing agents in cancer therapy. This suggests that the compound could make cancer cells more susceptible to radiation treatment. nih.gov Similarly, combinations with established antifungal agents have demonstrated additive effects, highlighting a path to combat resistant fungal infections. nih.gov Future research should explore combinations with standard-of-care chemotherapeutics and targeted agents to identify synergistic interactions.
Advanced Research Models and Methodologies
The continued development of this compound class will rely on the application of advanced research models and methodologies.
In Silico Modeling: Computational tools are indispensable for modern drug discovery. Molecular docking studies can predict how newly designed analogues of this compound bind to potential target proteins, guiding synthetic efforts. nih.govnih.gov Advanced neural networks and machine learning models are also being developed to predict chemical properties and biological activities with increasing accuracy. acs.org
Advanced Synthesis: Modern synthetic chemistry offers efficient and environmentally friendly ways to produce libraries of diverse compounds for screening. rsc.org Techniques like one-pot multicomponent reactions and domino protocols allow for the rapid assembly of complex molecules from simpler starting materials. nih.gov
In Vitro and In Vivo Models: A range of sophisticated laboratory models will be crucial. This includes 3D cell culture models, such as spheroids, which more accurately mimic the tumor microenvironment than traditional 2D cultures. nih.gov For in vivo testing, animal models of specific diseases, such as xenograft models for cancer or infection models for antimicrobial studies, will be essential to evaluate the efficacy and behavior of lead compounds in a living organism. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted cyclohexylphenyl precursors and thiazole-forming reagents. For example, analogous thiazol-2-amine derivatives are synthesized by refluxing 2-amino-4-(substituted phenyl)thiazole with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . Optimization involves adjusting molar ratios, solvent choice (polar aprotic solvents enhance yield), and reaction time. Monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography ensures product purity.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : and NMR confirm hydrogen and carbon environments, with aromatic protons (6.5–8.0 ppm) and cyclohexyl protons (1.0–2.5 ppm) as diagnostic signals .
- IR Spectroscopy : Stretching vibrations for C=N (~1600 cm) and N-H (~3300 cm) confirm thiazole and amine groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks and fragmentation patterns to validate the molecular formula .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is performed using a diffractometer (e.g., Bruker APEXII CCD) with MoKα radiation. Data collection involves φ and ω scans, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL . Key parameters include bond angles, dihedral angles (e.g., thiazole ring inclination relative to substituents), and intermolecular interactions (e.g., C–H···π contacts) . For example, analogous structures show thiazole rings inclined at 9.2°–15.3° relative to aromatic substituents .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are recommended to balance accuracy and computational cost . Key analyses include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity and charge transfer potential.
- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., thiazole nitrogen) for nucleophilic attack .
- Thermochemical Data : Atomization energies and ionization potentials are validated against experimental data, with average deviations <3 kcal/mol achievable using exact-exchange terms .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational models?
Methodological Answer:
- Refinement Checks : Re-examine hydrogen bonding and thermal displacement parameters (e.g., anisotropic refinement for heavy atoms) .
- Conformational Sampling : Compare multiple DFT-optimized conformers with crystallographic torsion angles to identify low-energy states .
- Van der Waals Radii Adjustments : Correct packing interactions (e.g., C–H···π distances) using empirical data to align computational and experimental unit cell parameters .
Q. How can one design a study to investigate the biological activity of this compound, leveraging structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare with bioactive analogs (e.g., thiazol-2-amine inhibitors of cyclin-dependent kinases) by modifying substituents (e.g., cyclohexyl vs. chlorophenyl groups) .
- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC values) or enzyme inhibition assays (IC) .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase ATP-binding pockets), guided by crystallographic data from related complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
